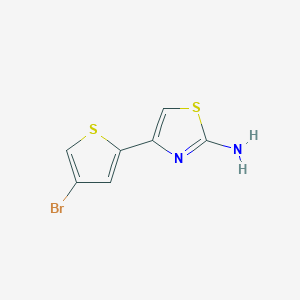
4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine” is a chemical compound with the CAS Number: 81216-89-9. It has a molecular weight of 263.18 .
Chemical Reactions Analysis
While specific chemical reactions involving “4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine” are not detailed in the sources I found, compounds with similar structures have been used in various chemical reactions. For example, N - (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine has been used in Suzuki cross-coupling reactions .Applications De Recherche Scientifique
Antimicrobial Applications
4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine and its derivatives have been extensively studied for their antimicrobial properties. For instance, a study synthesized novel thiazole derivatives, which exhibited significant antifungal and antibacterial activities (Narayana et al., 2007). Similar findings were reported by Kubba and Rahim (2018), where derivatives showed moderate antibacterial activity against Gram-positive bacteria and high antifungal activity against Candida species (Kubba & Rahim, 2018). These findings suggest potential applications of these compounds in developing new antimicrobial agents.
Corrosion Inhibition
Research has also explored the use of thiazole derivatives in corrosion inhibition. Kaya et al. (2016) conducted a study on the inhibition performances of various thiazole derivatives against corrosion of iron, demonstrating their effectiveness in this application (Kaya et al., 2016). This indicates potential industrial applications, particularly in metal protection.
Spectral and Crystal Structure Studies
There is significant research focusing on the spectral and crystal structure of thiazole compounds. For example, a study by Gayathri et al. (2019) involved the synthesis and characterization of a novel thiazole compound, providing insights into its molecular structure through X-ray diffraction and spectroscopic methods (Gayathri et al., 2019). Such studies are crucial in understanding the physical and chemical properties of these compounds, aiding in their application in various scientific fields.
Anticancer Activity
Additionally, there's research indicating potential anticancer activities of thiazole derivatives. A study by S. M. et al. (2022) synthesized a Schiff base compound related to thiazole, which showed effectiveness in cytotoxic activity against specific cell lines (S. M. et al., 2022). This suggests the possible use of these compounds in developing anticancer therapies.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-bromothiophen-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S2/c8-4-1-6(11-2-4)5-3-12-7(9)10-5/h1-3H,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIORNBJZBILQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

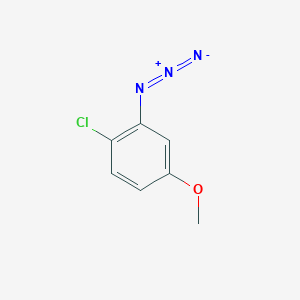
![1-[(1,5-Dimethylpyrazol-4-yl)methyl]piperazine;dihydrochloride](/img/structure/B2452352.png)
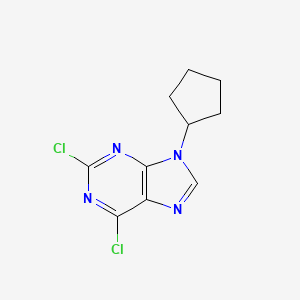
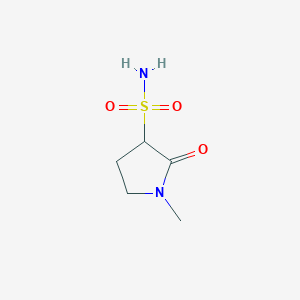
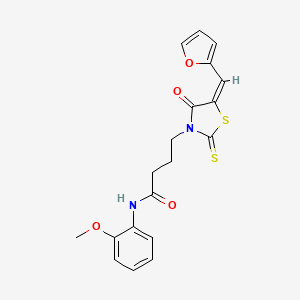
![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2452357.png)
![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2452359.png)

![1-[3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2452361.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide](/img/structure/B2452365.png)
![3-(3-bromophenyl)-N-[(4-chlorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2452367.png)
![3-[2-(Methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B2452369.png)
![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2452371.png)
![N-butyl-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2452373.png)